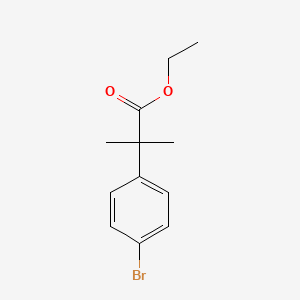

Ethyl 2-(4-bromophenyl)-2-methylpropanoate

Übersicht

Beschreibung

“Ethyl 2-(4-bromophenyl)acetate” is a chemical compound with the formula C10H11BrO2 . It is also known as “Benzeneacetic acid, 4-bromo-, ethyl ester” and "Ethyl (4-bromophenyl)acetate" .

Molecular Structure Analysis

The molecular weight of “Ethyl 2-(4-bromophenyl)acetate” is 243.097 . The IUPAC Standard InChI is InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 .

Physical And Chemical Properties Analysis

“Ethyl 2-(4-bromophenyl)acetate” has a molecular weight of 243.097 . It has a refractive index of n20/D 1.5710 (lit.) . It boils at 140 °C/5 mmHg (lit.) and has a density of 1.642 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Radical Cyclization Reactions

Ethyl 2-(4-bromophenyl)-2-methylpropanoate is utilized as a building block in radical cyclization reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This involves alkylation of azoles like imidazoles, pyrroles, indoles, and pyrazoles to create radical precursors, which then form new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution (Allin et al., 2005).

Synthesis of Novel Pyrazoline Derivatives

This compound plays a role in the synthesis of new pyrazoline derivatives, which demonstrate effective inhibitory properties against human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These derivatives are synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate and various hydrazines, showing significant potential in enzyme inhibition (Turkan et al., 2019).

Potential Anti-inflammatory and Antidyslipidemic Applications

The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (a related compound) has been synthesized and studied for its potential bioactivity as an analgesic and antidyslipidemic agent. This suggests a possible application of similar compounds in the treatment of inflammation and dyslipidemia (Navarrete-Vázquez et al., 2011).

Application in Electrochemical Reduction

Ethyl 2-(4-bromophenyl)-2-methylpropanoate and related compounds have been studied in the context of electrochemical reduction. This research informs the understanding of the electrochemical behaviors and potential applications of these compounds in various chemical processes (Luca et al., 1983).

Use in Sonochemical Reformatsky Reaction

The compound is used in the sonochemical Reformatsky reaction with aldehydes or ketones in the presence of indium. This reaction provides an efficient method to produce β-hydroxyesters under mild conditions, highlighting its utility in organic synthesis (Bang et al., 2002).

Enantioselective Sequential Hydrogenation

Research has shown the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate. This process involves the hydrogenation of CO and CC bonds and is sensitive to reaction temperature. Such research can contribute to advancements in stereochemistry and pharmaceutical synthesis (Meng et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSCLIBGCPXCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460986 | |

| Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

CAS RN |

32454-36-7 | |

| Record name | ethyl 2-(4-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)

![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)